2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclohexylacetamide
Description
2-{2-[(3-Chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclohexylacetamide is a synthetic small molecule featuring a 1,3-thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with an acetamide moiety linked to a cyclohexyl group. The 3-chlorophenyl group enhances electron-withdrawing properties, while the cyclohexyl moiety may improve lipophilicity, influencing bioavailability or crystallinity .
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-12-5-4-8-14(9-12)20-17-21-15(11-23-17)10-16(22)19-13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPJZNDIHKSAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclohexylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 358.88 g/mol
- CAS Number : 1040656-38-9
The thiazole ring and chlorophenyl moiety are critical for its biological activity, influencing its interaction with biological targets.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Antimicrobial Activity : The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Antimicrobial Effects
A study conducted on chloroacetamides demonstrated that derivatives with a chlorophenyl substituent showed significant activity against various pathogens. The compound was effective against:
- Gram-positive bacteria : Strong activity noted against S. aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderate activity against Escherichia coli.
- Fungal strains : Some efficacy observed against Candida albicans .
Anticancer Potential
Preliminary studies suggest that thiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. Specific studies highlight the potential of similar compounds to target cancer cells selectively while sparing normal cells .
Case Studies
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituent Positioning : Variations in the position of chlorine on the phenyl ring significantly alter antimicrobial potency.
- Lipophilicity : Increased lipophilicity enhances membrane penetration, crucial for both antimicrobial and anticancer activities.
| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |
|---|---|---|
| This compound | Effective against Gram-positive bacteria | 15 |
| N-(4-chlorophenyl)-2-chloroacetamide | High against MRSA | 10 |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | 20 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and analogous thiazole-acetamide derivatives:
Key Structural and Functional Insights
Electron-Withdrawing Substituents: The target compound’s 3-chlorophenyl group provides moderate electron withdrawal compared to 3,4-dichlorophenyl in ’s compound, which may influence electronic properties and intermolecular interactions .
Hydrogen Bonding and Crystallinity :
- The N–H⋯N hydrogen bonds in ’s compound form inversion dimers, stabilizing its crystal lattice. The target compound’s cyclohexyl group may sterically hinder similar interactions, reducing crystallinity compared to dichlorophenyl analogs .
Lipophilicity and Solubility: The cyclohexyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, morpholino () or hydrochloride salt () substituents improve polarity and solubility .
Synthetic Routes :
- Amide bond formation via EDC coupling (as in ) is a common method for synthesizing such derivatives. The target compound likely employs similar strategies, reacting a thiazole-linked carboxylic acid with cyclohexylamine .
Research Findings and Implications
- Crystal Engineering: highlights the role of hydrogen bonding in dictating crystal packing. The absence of similar H-bond donors in the target compound (due to cyclohexyl substitution) may result in distinct solid-state properties .
- The target compound’s chloro and cyclohexyl groups may modulate selectivity or potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
